molecular formula C11H14O2 B081175 Ethyl p-tolylacetate CAS No. 14062-19-2

Ethyl p-tolylacetate

Cat. No. B081175
CAS RN: 14062-19-2
M. Wt: 178.23 g/mol
InChI Key: BTRGZBIXPLFVNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl p-tolylacetate and related compounds involves a variety of methods. One approach is the development of unsymmetrical α,α-diarylacetates using ethyl bromofluoroacetate as a precursor, which allows for the synthesis featuring indoles, anilines, and other electron-rich aromatics through a one-pot protocol (Jadhav & Singh, 2016). Another method discussed is the green synthesis of ethyl acetate using p-toluene sulfonic acid as a catalyst, highlighting the importance of environmental consciousness in chemical synthesis (Xiao-ju, 2013).

Molecular Structure Analysis

The molecular structure and characterization of Ethyl p-tolylacetate derivatives are crucial for understanding their chemical properties. Studies have detailed the synthesis and structural analysis of related compounds, such as ethyl-2-(4-aminophenoxy) acetate, using various spectroscopic techniques and X-ray crystallography (Altowyan et al., 2022).

Chemical Reactions and Properties

Ethyl p-tolylacetate undergoes various chemical reactions, contributing to its versatility in organic synthesis. The synthesis from ethyl p-tolylacetate through methylation and bromide reaction has been optimized using phase transfer catalysts, demonstrating the compound's reactivity and utility in further chemical transformations (Qing-rong, 2011).

Scientific Research Applications

  • Photochemical Ethoxycarbonylmethylation of Toluene with Ethyl Chloroacetate : UV irradiation of a toluene solution of ethyl chloroacetate under nitrogen conditions resulted in an isomeric mixture of ethyl tolylacetates, including ortho, meta, and para isomers. The presence of air and AlCl3 increased the yields of these products (Ogata & Hayashi, 1977).

  • Ethoxycarbonylmethylation of Benzene with Ethyl Haloacetate : This study found that the photochemical reaction of benzene with ethyl haloacetate in the presence of metallic halides resulted in ethyl phenylacetate as a sole photoproduct. A probable reaction pathway involving photochemical electrophilic substitution was discussed (Izawa, Ishihara, & Ogata, 1972).

  • Synthesis of 2-(4-Bromomethylphenyl) Propionic Acid and Ester : This research describes the synthesis of 2-(4-bromomethylphenyl) propionic acid from p-methybenzyl cyanide and ethyl 2-(4-bromomethylphenyl)propionate from ethyl p-tolylacetate. The study also discusses the influence of reaction time and phase transfer catalyst PEG on methylation processes (Cheng Qing-rong, 2011).

  • Synthesis of 5-Aryl-1,3,4-Oxadiazolyl-2-Acetic Acids : Ethyl p-tolylacetate was used in the synthesis of ethyl (5-aryl-l,3,4oxadiazol-2-yl)acetates and (5-heteroaryl-l,3,4-oxadiazol-2-yl)acetates. These compounds potentially possess anti-inflammatory and analgesic activities (Janda, 2001).

  • Versatile Preparation of Fluorescent Particles Based on Polyphosphazenes : A study utilized ethyl p-tolylacetate in the synthesis of intrinsically fluorescent polyphosphazenes. These particles can be used in drug- or gene-delivery systems and other biomedical studies (Zhang, Qiu, Li, Jin, & Zhu, 2007).

  • Engineering Pseudomonas putida KT2440 for Efficient Ethylene Glycol Utilization : This research presents the engineering of Pseudomonas putida KT2440 for the metabolism of ethylene glycol, a compound related to Ethyl p-tolylacetate in industrial applications (Franden et al., 2018).

properties

IUPAC Name

ethyl 2-(4-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-13-11(12)8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRGZBIXPLFVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161445
Record name Ethyl p-tolylacetate
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl p-tolylacetate

CAS RN

14062-19-2
Record name Benzeneacetic acid, 4-methyl-, ethyl ester
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Record name Ethyl p-tolylacetate
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Record name Ethyl p-tolylacetate
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Record name Ethyl p-tolylacetate
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Synthesis routes and methods I

Procedure details

A dry Schlenk vessel was initially charged with 171 mg [1 mmol] of 4-bromotoluene, 1056 mg [6.6 mmol] of diethyl malonate, 2.88 mg [0.005 mmol] of Pd(dba)2, 3.19 mg [0.011 mmol] of P(tert-Bu)3×HBF4, 594 mg [2.8 mmol] of dried K3PO4 and 132 mg [0.5 mmol] of 18-crown-6. The reaction vessel was three times evacuated and filled with nitrogen. This was followed by stirring at 160° C. until completion of conversion (8 to 12 hours). After cooling to room temperature, the reaction mixture was diluted with ethyl acetate. The resulting solution was washed successively with 20 ml each of water, saturated aq. NaHCO3 solution and saturated aq. NaCl solution, dried over MgSO4, filtered and concentrated under reduced pressure. Chromatographic purification using silica gel (hexane/ethyl acetate) gave ethyl 4-methylphenylacetate in a yield of 88% of theory.
Quantity
171 mg
Type
reactant
Reaction Step One
Quantity
1056 mg
Type
reactant
Reaction Step One
Quantity
3.19 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
594 mg
Type
reactant
Reaction Step One
Quantity
132 mg
Type
reactant
Reaction Step One
Quantity
2.88 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A dry Schlenk vessel was initially charged with 171 mg [1 mmol] of 4-bromotoluene, 1056 mg [6.6 mmol] of diethyl malonate, 2.88 mg [0.005 mmol] of Pd(dba)2, 2.22 mg [0.011 mmol] of P(tert-Bu)3, 594 mg [2.8 mmol] of dried K3PO4 and 132 mg [0.5 mmol] of 18-crown-6. The reaction vessel was three times evacuated and filled with nitrogen. This was followed by stirring at 160° C. until completion of conversion (8 to 12 hours). After cooling to room temperature, the reaction mixture was diluted with ethyl acetate. The resulting solution was washed successively with 20 ml each of water, saturated aq. NaHCO3 solution and saturated aq. NaCl solution, dried over MgSO4, filtered and concentrated under reduced pressure. Chromatographic purification using silica gel (hexane/ethyl acetate) gave ethyl 4-methylphenylacetate in a yield of 76% of theory.
Quantity
171 mg
Type
reactant
Reaction Step One
Quantity
1056 mg
Type
reactant
Reaction Step One
Quantity
2.22 mg
Type
reactant
Reaction Step One
Name
Quantity
594 mg
Type
reactant
Reaction Step One
Quantity
132 mg
Type
reactant
Reaction Step One
Quantity
2.88 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Toluene (100 ml), ethanol (9.20 g, 199.77 mmol) and p-tolylacetic acid (25 g, 166.48 mmol) was added into a 200-ml flask in this order at room temperature and then p-toluenesulfonic acid monohydrate (4.75 g, 24.97 mmol) was charged thereto. The solution was gently heated and subjected to reflux dehydration for 3 to 5 hours. After reflux dehydration, the solution was cooled to around room temperature, added with triethylamine (4.21 g, 41.62 mmol) at room temperature, stirred and then added with silica gel. After stirring for a while, the silica gel was filtered off. After the solvent of the filtrate was removed in vacuum distillation, ethyl p-tolylacetate (28.09 g, 95%) was isolated in distillation.
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
4.21 g
Type
reactant
Reaction Step Two
Quantity
9.2 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

p-Xylene (1.59 g), ethanol (46 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 85 mg ethyl p-methylphenylacetate was obtained by column chromatography, in a yield of 96%. 1HNMR (400 MHz, CDCl3) δ 1.23 (t, J=7.2 Hz, 3H), 2.33 (s, 3H), 3.57 (s, 2H), 4.11 (q, J=7.2 Hz, 2H), 7.11-7.18 (m, 4H); 13CNMR (100 MHz, CDCl3) δ 14.2, 21.1, 41.0, 60.8, 129.1, 139.3, 131.1, 136.6, 171.8; HRMS (ESI) calcd. for C11H14NaO2 [M+Na]: 201.0886. found: 201.0882. The ethyl p-methylphenylacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 69 mg product p-methylphenylacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 96%.
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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